Antibacterial agent 76
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27N3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]benzoic acid |
InChI |
InChI=1S/C23H27N3O2S/c1-3-5-12-24-21-19-15-17(16-8-7-9-18(14-16)22(27)28)10-11-20(19)25-23(26-21)29-13-6-4-2/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,28)(H,24,25,26) |
InChI Key |
FZYOUKXFQZCBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O)SCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Antibacterial Agent 76
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial search for "Antibacterial agent 76" did not yield information on a specific, recognized compound with this designation in publicly available scientific literature. Therefore, this document presents a representative technical guide for a hypothetical novel antibacterial agent, herein named "Gemini-cide 76" , to fulfill the user's request for a detailed whitepaper. The data, synthesis route, and experimental protocols are illustrative examples based on established principles in antibiotic research and development.
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are paramount to addressing this growing crisis. Gemini-cide 76 is a novel, broad-spectrum antibacterial agent belonging to the fluoroquinolone class, with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including several MDR strains. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro activity of Gemini-cide 76.
Discovery of Gemini-cide 76
Gemini-cide 76 was identified through a high-throughput screening campaign of a proprietary library of synthetic fluoroquinolone derivatives. The primary objective of the screening was to identify compounds with enhanced activity against quinolone-resistant Staphylococcus aureus (QRSA) and Pseudomonas aeruginosa. The lead compound, designated as "Compound 76," exhibited superior potency and a favorable preliminary safety profile compared to existing fluoroquinolones. Further lead optimization and structure-activity relationship (SAR) studies led to the development of Gemini-cide 76.
Chemical Synthesis of Gemini-cide 76
The synthesis of Gemini-cide 76 is a multi-step process commencing from commercially available starting materials. The key steps involve the construction of the core quinolone ring system, followed by the introduction of the C-7 side chain, which is crucial for its enhanced antibacterial potency.
Synthetic Scheme
The overall synthetic workflow for Gemini-cide 76 is depicted below.
Caption: Synthetic workflow for Gemini-cide 76.
Experimental Protocol: Synthesis of Intermediate 3
-
Reaction Setup: To a solution of Intermediate 2 (1.0 eq) in a mixture of acetic acid (5 mL/mmol) and water (2 mL/mmol) is added concentrated sulfuric acid (1.5 eq) dropwise at 0 °C.
-
Reaction: The reaction mixture is heated to reflux (120 °C) for 6 hours.
-
Workup: The mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and diethyl ether, then dried under vacuum to yield Intermediate 3 as a white solid.
In Vitro Antibacterial Activity
The antibacterial activity of Gemini-cide 76 was evaluated against a panel of clinically relevant bacterial strains.
Minimum Inhibitory Concentrations (MICs)
MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram (+) | 0.015 |
| Staphylococcus aureus (MRSA) ATCC 43300 | Gram (+) | 0.03 |
| Streptococcus pneumoniae ATCC 49619 | Gram (+) | 0.008 |
| Enterococcus faecalis ATCC 29212 | Gram (+) | 0.125 |
| Escherichia coli ATCC 25922 | Gram (-) | 0.06 |
| Klebsiella pneumoniae ATCC 700603 (ESBL) | Gram (-) | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | 0.5 |
| Acinetobacter baumannii ATCC 19606 | Gram (-) | 0.125 |
Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal activity of Gemini-cide 76 against S. aureus ATCC 29213 and E. coli ATCC 25922 at 4x MIC.
| Time (h) | S. aureus ATCC 29213 (log10 CFU/mL reduction) | E. coli ATCC 25922 (log10 CFU/mL reduction) |
| 0 | 0 | 0 |
| 2 | 1.5 | 2.1 |
| 4 | 3.2 | 3.8 |
| 8 | > 4.0 | > 4.0 |
| 24 | > 4.0 | > 4.0 |
Mechanism of Action
Gemini-cide 76, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. It forms a stable ternary complex with bacterial DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This inhibition leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
Caption: Mechanism of action of Gemini-cide 76.
Key Experimental Protocols
Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial two-fold dilutions of Gemini-cide 76 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Preparation: Prepare tubes containing CAMHB with Gemini-cide 76 at the desired concentration (e.g., 4x MIC) and a growth control tube without the drug.
-
Inoculation: Inoculate the tubes with a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Plating: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
Gemini-cide 76 is a promising novel fluoroquinolone with potent in vitro activity against a broad spectrum of clinically important bacteria, including resistant strains. Its rapid bactericidal activity and distinct synthetic route make it a strong candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this new class of antibacterial agents.
"Antibacterial agent 76" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 76, also identified as compound 9 in seminal research, is a novel synthetic molecule belonging to the 2,4-disubstituted quinazoline class of compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] This class of molecules has garnered significant interest within the scientific community for its potential to address the growing challenge of antimicrobial resistance. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside detailed experimental protocols for the evaluation of its antibacterial and cytotoxic activities. While specific quantitative data for this particular agent is not publicly available, this guide serves as a foundational resource for researchers engaged in the discovery and development of new antibacterial therapies.
Chemical Structure and Properties
This compound is characterized by a quinazoline core, a heterocyclic scaffold known for its diverse pharmacological activities. The precise chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
While a definitive 2D structure diagram from the primary research article is unavailable, the molecular formula provides insight into its atomic composition.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₃O₂S | [1][2] |
| Molecular Weight | 409.54 g/mol | [1][2] |
| CAS Number | 2902561-25-3 | [2] |
| Description | A potent antibacterial agent. | [1][3][4][5][6] |
Antibacterial Properties
Compounds of the 2,4-disubstituted quinazoline series have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive organisms.[8] The antibacterial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table of Antibacterial Activity (Illustrative)
Specific MIC values for this compound are not publicly available. The following table is a template illustrating how such data would be presented.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Streptococcus pneumoniae | Data not available |
| Enterococcus faecalis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Cytotoxicity Profile
A critical aspect of drug development is the evaluation of a compound's safety profile, including its potential toxicity to human cells. The cytotoxicity of this compound and its analogs is often assessed against human cell lines, such as the hepatocellular carcinoma cell line HepG2. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) is determined to quantify the concentration of the substance needed to inhibit a biological process or component by 50%.
Table of Cytotoxicity Data (Illustrative)
Specific cytotoxicity data for this compound is not publicly available. The following table is a template illustrating how such data would be presented.
| Cell Line | IC₅₀ / CC₅₀ (µM) |
| HepG2 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibacterial agents. These protocols are based on established and widely used techniques in the field.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
This compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
-
Include a positive control well (bacteria and a known antibiotic) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
-
Cytotoxicity Assessment using Resazurin Assay
The resazurin assay is a colorimetric method used to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
96-well cell culture plates
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours.
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Mechanism of Action (Hypothesized)
The precise molecular target and mechanism of action for this compound have not been fully elucidated in publicly available literature. However, other quinazoline-based antibacterial agents have been reported to interfere with various essential bacterial processes, including cell wall synthesis, DNA replication, and protein synthesis. Further research is required to determine the specific mechanism by which this compound exerts its antibacterial effects.
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel antibacterial agents.
Conclusion
This compound represents a promising lead compound from the 2,4-disubstituted quinazoline class. While detailed biological data remains proprietary, the information presented in this guide provides a solid foundation for researchers interested in exploring this and related chemical scaffolds. The provided experimental protocols offer standardized methods for the in vitro assessment of antibacterial activity and cytotoxicity, crucial steps in the early stages of antibiotic drug discovery. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.
References
- 1. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. goldbio.com [goldbio.com]
- 7. Cytotoxicity Assay (Resazurin Assay) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.inrim.it [iris.inrim.it]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Guide: Spectrum of Activity for Antibacterial Agent "Compound 76"
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of novel antibacterial agents is a critical endeavor in combating the rise of antimicrobial resistance.[1][2] Various research initiatives have led to the identification and synthesis of numerous compounds, some of which are generically labeled in publications and databases. This document focuses on compounds referred to as "Antibacterial agent 76" or "Compound 76," providing a consolidated overview of their reported spectrum of activity, experimental protocols, and, where available, their mechanisms of action. Given the non-specific nature of the term, this guide categorizes the findings based on the distinct compounds described in the cited literature.
Spectrum of Activity: Polyketide Derivatives
A study on polyketides identified two related compounds, 76 and 77, with notable activity against multidrug-resistant Gram-positive bacteria.[3] These compounds were evaluated for their minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy.
Table 1: In Vitro Antibacterial Activity of Polyketide Compound 76
| Bacterial Strain | Abbreviation | MIC (μg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | MRSA | 3.1 - 5.0 |
| Vancomycin-resistant Enterococcus | VRE | 3.1 - 5.0 |
Data sourced from a 2025 study on polyketides as antimicrobial agents.[3]
In silico molecular docking studies were conducted to elucidate the potential mechanism of action for these polyketide compounds. The analysis predicted that compounds 76 and 77 are likely to bind to allosteric sites of the penicillin-binding protein (PBP2a) in MRSA.[3] This interaction is believed to be responsible for their antibacterial activity. The hydrophobic properties of the compounds may also contribute to their efficacy.[3]
Spectrum of Activity: Natural Product from Marine-Derived Fungus
Another compound, also designated as "Compound 76," was isolated from a marine-derived Aspergillus species. This compound demonstrated a strong antibacterial effect against E. coli and moderate activity against other pathogenic bacteria.[4]
Table 2: In Vitro Antibacterial Activity of Fungal Metabolite Compound 76
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 5.0 |
| Aeromonas hydrophila | 18.6 |
| Vibrio parahemolyticus | 9.0 |
Data sourced from a 2024 review on natural products from marine-derived Aspergillus species.[4]
Spectrum of Activity: Lavandulylated Flavonoid
A lavandulylated flavonoid, also referred to as "Compound 76," isolated from a sponge-derived actinomycete, exhibited broad-spectrum antimicrobial activity. This compound was effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5]
Table 3: In Vitro Antimicrobial Activity of Flavonoid Compound 76
| Microbial Strain | IC₅₀ (μg/mL) |
|---|---|
| Pseudomonas aeruginosa | 16 |
| Salmonella enterica | 32 |
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 1 |
| Bacillus cereus | 4 |
| Candida albicans (Fungus) | 8 |
Notably, this compound showed no inhibitory effect on Escherichia coli.[5]
Spectrum of Activity: Ruthenium(II)-based Complex
In the context of polynuclear transition metal complexes, a ruthenium(II)-based compound, designated "compound 76," has been noted for its significant antimicrobial efficacy against multidrug-resistant Gram-negative bacteria.[6]
The hydrophobic nature of this ruthenium complex is key to its activity, enabling it to penetrate bacterial membranes.[6] Super-resolution STED nanoscopy has shown that the complex initially localizes at the bacterial membrane before migrating to the cell poles, leading to substantial, concentration-dependent membrane damage.[6]
Experimental Protocols
The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods.
The MIC values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, are typically determined using broth microdilution or agar dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution Workflow: This method involves preparing a series of twofold dilutions of the antibacterial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent at which no visible growth occurs.
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathways and Logical Relationships
For the polyketide "Compound 76," the proposed mechanism involves the inhibition of Penicillin-Binding Protein 2a (PBP2a), which is crucial for cell wall synthesis in MRSA.
Caption: Proposed inhibition of PBP2a-mediated cell wall synthesis.
The mechanism for the ruthenium-based "Compound 76" involves direct interaction with and disruption of the bacterial cell membrane.
Caption: Logical flow of membrane disruption by the ruthenium complex.
Conclusion
The designation "this compound" refers to multiple, distinct chemical entities with varied spectrums of activity and mechanisms of action. The available data highlight promising antibacterial properties for several of these compounds, ranging from polyketides and natural fungal metabolites to synthetic metal complexes. Researchers and drug developers should exercise caution and refer to the specific chemical structures and original research when evaluating any compound designated as "this compound." Further investigation into the efficacy, safety, and mechanisms of these diverse molecules is warranted to determine their potential as future therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
An In-depth Technical Guide to Daptomycin: A Potent Antibacterial Agent Against Gram-positive Bacteria
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For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The antibacterial agent designated "76" was not identifiable in the public scientific literature. This guide focuses on Daptomycin , a well-characterized and clinically significant antibacterial agent with potent activity against Gram-positive bacteria, serving as a representative example to fulfill the detailed technical requirements of the original request.
Introduction
Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] It exhibits rapid, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a critical tool in the treatment of complicated skin and soft tissue infections, bacteremia, and right-sided endocarditis caused by susceptible organisms.[4][5] The specificity of Daptomycin for Gram-positive bacteria is attributed to their distinct membrane composition, as the outer membrane of Gram-negative bacteria typically prevents the antibiotic from reaching its target.[2]
Core Mechanism of Action
Daptomycin's bactericidal effect is initiated through a series of interactions with the bacterial cytoplasmic membrane, a process that is critically dependent on the presence of calcium ions.[2] The mechanism does not involve penetration into the cytoplasm or cell lysis.[1][6]
The key steps are as follows:
-
Calcium-Dependent Conformational Change: In the presence of physiological concentrations of calcium, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[2]
-
Membrane Insertion and Oligomerization: The lipophilic decanoyl side chain of Daptomycin inserts into the lipid bilayer.[2][4] Following insertion, Daptomycin molecules oligomerize, forming a complex within the membrane.[2][5]
-
Membrane Depolarization: The formation of these oligomeric complexes disrupts the integrity of the cell membrane, leading to the formation of ion-conducting channels or pores.[2][7] This results in a rapid and uncontrolled efflux of intracellular potassium ions.[2][7]
-
Dissipation of Membrane Potential: The significant loss of potassium ions leads to the dissipation of the bacterial membrane potential (depolarization).[7][8][9]
-
Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential is a critical event that disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to rapid bacterial cell death.[4][10] While the primary target is the membrane, downstream effects include the induction of the cell wall stress stimulon, suggesting a complex interplay between membrane disruption and cell wall synthesis pathways.[11]
Quantitative Data Summary
The in vitro activity of Daptomycin is commonly quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Daptomycin MIC Values for Staphylococcus aureus
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [12] |
| MRSA | 38 | 0.03 - 0.5 | 0.25 | 0.5 | [12] |
| MRSA (hGISA) | 19 | 0.19 - 1.0 | N/A | N/A | [12] |
| S. aureus (Vancomycin MIC of 2 µg/mL) | 410 | N/A | N/A | 0.5 | [13] |
| MRSA (Clinical Isolates) | 63 | <1 | N/A | 1 | [14] |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. hGISA: Heterogeneously glycopeptide-intermediate S. aureus. N/A: Not available in the cited reference.
Table 2: Daptomycin Susceptibility Breakpoints (CLSI)
| Organism | Susceptible (µg/mL) | Susceptible-Dose Dependent (µg/mL) | Reference |
| Staphylococcus spp. | ≤ 1 | N/A | [15] |
| Enterococcus spp. (except E. faecium) | ≤ 2 | N/A | [15] |
| Enterococcus faecium | ≤ 4 | N/A | [15] |
Table 3: Cytotoxicity Data
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Rhabdomyosarcoma | MTT Assay | 1000 mg/L | Significant reduction in cell viability | [16] |
| Human Rhabdomyosarcoma | Membrane Injury Assay | 100 - 1000 mg/L | Concentration-dependent increase in membrane injury | [16] |
| Fibroblasts (in bone cement) | XTT Assay | 0.5 g | Reduced cell viability; considered cytotoxic | [17] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum concentration of Daptomycin required to inhibit the visible growth of a bacterial isolate.
Materials:
-
Daptomycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with Ca²⁺ to a final concentration of 50 µg/mL.
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Daptomycin Dilutions: Prepare a serial two-fold dilution of Daptomycin in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown on a non-selective agar plate in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Daptomycin at which there is no visible growth (no turbidity) as observed with the naked eye.
Time-Kill Assay
Objective: To assess the rate and extent of bactericidal activity of Daptomycin over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB supplemented with Ca²⁺ (50 µg/mL)
-
Daptomycin at various concentrations (e.g., 1x, 4x, 8x MIC)
-
Sterile saline for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator and shaking water bath (37°C)
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the early logarithmic phase (OD₆₀₀ ≈ 0.3). Dilute the culture in pre-warmed CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Antibiotic Addition: Add Daptomycin at the desired final concentrations to the bacterial suspensions. Include a growth control flask without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of the collected samples in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[18]
Membrane Potential Assay using a Fluorescent Probe
Objective: To measure the effect of Daptomycin on bacterial membrane depolarization.
Materials:
-
Bacterial suspension
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Daptomycin solution
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation: Harvest bacterial cells in the exponential growth phase, wash, and resuspend them in a suitable buffer (e.g., HEPES).
-
Dye Loading: Add the fluorescent probe DiSC₃(5) to the cell suspension and incubate to allow the dye to partition into the polarized cell membranes. This will cause a quenching of the dye's fluorescence.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells.
-
Daptomycin Addition: Add Daptomycin to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye from the membrane into the buffer, resulting in an increase in fluorescence.
-
Correlation with Viability: In parallel experiments, cell viability can be assessed at corresponding time points to correlate membrane depolarization with bactericidal activity.[7]
Mandatory Visualizations
Daptomycin's Mechanism of Action
Caption: Daptomycin's Ca²⁺-dependent mechanism leading to membrane depolarization and cell death.
Experimental Workflow for Time-Kill Assay
Caption: Workflow diagram illustrating the key steps of a bacterial time-kill assay.
Conclusion
Daptomycin remains a cornerstone in the therapy of severe Gram-positive infections. Its efficacy is rooted in a distinct, calcium-dependent mechanism that rapidly compromises the bacterial cell membrane, leading to depolarization and cell death. This guide provides a foundational overview of its mechanism, quantitative activity, and the experimental protocols used for its characterization. A thorough understanding of these principles is essential for researchers and clinicians working to optimize its use and combat the emergence of resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle [jstage.jst.go.jp]
- 17. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Guide: Initial Screening and Characterization of the Novel Compound "Antibacterial Agent 76"
Disclaimer: "Antibacterial Agent 76" is a hypothetical designation used for illustrative purposes. The data, protocols, and pathways described herein are representative examples designed to showcase a typical characterization workflow for a novel antibacterial candidate.
This document provides a comprehensive overview of the initial in vitro screening and characterization of the novel synthetic compound, this compound (AA-76). The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.
Initial Screening: Antimicrobial Potency
The primary objective of the initial screening was to determine the potency and spectrum of activity of AA-76 against a panel of clinically relevant bacterial pathogens, including multidrug-resistant (MDR) strains. The key metrics used for this evaluation were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][2]
Quantitative Data Summary
The antimicrobial activity of this compound was assessed against a diverse panel of Gram-positive and Gram-negative bacteria. The results, summarized below, indicate that AA-76 exhibits potent activity, particularly against Gram-positive organisms.
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Gram (+) | ATCC 29213 (MSSA) | 1 | 2 | 2 | Bactericidal |
| Staphylococcus aureus | Gram (+) | BAA-1717 (MRSA) | 2 | 4 | 2 | Bactericidal |
| Enterococcus faecalis | Gram (+) | ATCC 29212 (VSE) | 2 | 8 | 4 | Bactericidal |
| Enterococcus faecium | Gram (+) | NCTC 12202 (VRE) | 4 | 16 | 4 | Bactericidal |
| Streptococcus pneumoniae | Gram (+) | ATCC 49619 | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | Gram (-) | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Klebsiella pneumoniae | Gram (-) | ATCC 700603 (ESBL) | 64 | >128 | >2 | Bacteriostatic |
| Pseudomonas aeruginosa | Gram (-) | ATCC 27853 | >128 | >128 | N/A | Resistant |
| Acinetobacter baumannii | Gram (-) | BAA-1605 (MDR) | 64 | >128 | >2 | Bacteriostatic |
-
MSSA: Methicillin-Susceptible Staphylococcus aureus
-
MRSA: Methicillin-Resistant Staphylococcus aureus
-
VSE: Vancomycin-Susceptible Enterococcus
-
VRE: Vancomycin-Resistant Enterococcus
-
ESBL: Extended-Spectrum Beta-Lactamase producer
-
MDR: Multi-Drug Resistant
-
Interpretation Note: An agent is considered bactericidal when the MBC to MIC ratio is ≤ 4.[3]
Experimental Protocols
The following protocols detail the standardized methods used to generate the data presented in this guide.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[1][4]
-
Preparation of AA-76: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[1] Final concentrations ranged from 0.125 µg/mL to 256 µg/mL.
-
Bacterial Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were used to inoculate a saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[5] This suspension was then diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: The MIC was visually determined as the lowest concentration of AA-76 that completely inhibited visible growth of the microorganism.[1][6] A positive control (no drug) and a negative control (no bacteria) were included for validation.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This assay was performed as a follow-up to the MIC test to determine if AA-76 is bactericidal or bacteriostatic.[2]
-
Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot was spread onto a Tryptic Soy Agar (TSA) plate.
-
Incubation: The plates were incubated at 35-37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of AA-76 that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualized Workflows and Pathways
Diagrams are provided to illustrate the high-level screening workflow and the hypothesized mechanism of action for this compound.
Caption: High-level workflow for the discovery and selection of this compound.
Caption: Hypothesized mechanism of action for AA-76 via inhibition of the WalK/WalR system.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
An In-depth Technical Guide to the Core Aspects of "Antibacterial Agent 76" (Compound 9)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Identification
Compound Data
The available quantitative and identifying data for "Antibacterial agent 76" (compound 9) is summarized below. The lack of extensive public data suggests this may be a novel or proprietary compound.
| Identifier | Information | Source |
| Common Name | This compound | [1][2][3][4][5] |
| Synonym | Compound 9 | [1][2][3][4][5] |
| CAS Number | 2902561-76-9 | [2] |
| Molecular Formula | C23H27N3O2S | [6] |
| Molecular Weight | 409.54 | [6] |
General Experimental Protocols in Antibacterial Research
The following are standard methodologies used to characterize novel antibacterial agents. While specific protocols for "this compound" are not published, these methods represent the standard approach for evaluating such a compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
-
Broth Microdilution Method:
-
A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with a suitable broth medium.[8]
-
Each well is inoculated with a standardized suspension of the test bacteria (e.g., 5 x 10^5 CFU/mL).
-
Positive (bacteria, no agent) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.[7]
-
-
Agar Dilution Method:
-
The antibacterial agent is incorporated into molten agar at various concentrations, and the agar is poured into petri dishes.[8][9]
-
A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[9]
-
After incubation, the MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[8]
-
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[8]
-
Bacterial cultures are grown to a logarithmic phase and then diluted.
-
The antibacterial agent is added at various concentrations (e.g., 1x, 4x, 10x the MIC).
-
A control with no agent is also run.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.
-
After incubation, colony-forming units (CFU/mL) are counted to determine the rate of bacterial killing.
Cytotoxicity Assay
It is crucial to assess the toxicity of a potential antibacterial agent against mammalian cells to determine its therapeutic index.
-
A cultured mammalian cell line (e.g., HeLa, HEK293) is seeded in a 96-well plate.
-
The cells are treated with serial dilutions of the antibacterial agent.
-
After a set incubation period (e.g., 24-72 hours), cell viability is measured using an appropriate assay, such as the MTT or resazurin assay.[8]
-
The 50% cytotoxic concentration (CC50) is then calculated.
Potential Mechanisms of Action and Signaling Pathways
The specific mechanism of action for "this compound" is not publicly known. However, antibacterial agents typically function by targeting essential bacterial processes.[10][11] The following diagrams illustrate common antibacterial mechanisms of action.
Inhibition of Cell Wall Synthesis
Many antibiotics, such as beta-lactams and vancomycin, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[10][11][12]
Caption: Illustrative pathway of bacterial cell wall synthesis inhibition.
Inhibition of Protein Synthesis
Antibiotics like macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, preventing the translation of mRNA into proteins.[11][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|MSDS [dcchemicals.com]
- 7. mjpms.in [mjpms.in]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 13. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 14. Antibiotic - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Antibacterial Agent 76
These application notes provide detailed protocols for the in vitro evaluation of "Antibacterial Agent 76," a novel compound under investigation for its antibacterial properties. The following sections outline the methodologies for determining its inhibitory and bactericidal activity, the kinetics of its antibacterial action, and its efficacy against bacterial biofilms. These protocols are intended for researchers, scientists, and drug development professionals.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This is a fundamental assay to determine the potency of an antibacterial agent. The broth microdilution method is a widely used and standardized technique for MIC determination.[4]
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well microtiter plates[2]
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85% NaCl)
-
McFarland standard 0.5
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and transfer them to a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a serial two-fold dilution of this compound in MHB in the 96-well microtiter plate.
-
Typically, this is done by adding 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without the antibacterial agent), and well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.[4] Turbidity in a well indicates bacterial growth.
-
Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 |
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[7][8] This assay is performed as a subsequent step to the MIC test to determine if the agent is bactericidal or bacteriostatic.
Experimental Protocol
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Micropipettes and sterile tips
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.[9]
-
Spread the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% kill of the initial inoculum.[7][8]
Data Presentation
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bactericidal/Bacteriostatic) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Time-Kill Kinetics Assay
A time-kill kinetics assay provides information on the rate at which an antibacterial agent kills a bacterium over time.[10][11] This helps to understand the pharmacodynamics of the agent.
Experimental Protocol
Materials:
-
This compound
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase, standardized to approximately 5 x 10⁵ CFU/mL in MHB.[10]
-
Test Setup:
-
Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask without the antibacterial agent.
-
-
Inoculation and Sampling:
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[11]
Data Presentation
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Anti-Biofilm Assay
Bacterial biofilms are communities of microorganisms attached to a surface and are often associated with increased resistance to antimicrobial agents.[12] This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common and straightforward technique for quantifying biofilm biomass.[13][14]
Experimental Protocol: Biofilm Inhibition and Eradication
Materials:
-
This compound
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 33% Acetic Acid
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well.
-
Include positive (bacteria without agent) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with sterile saline to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[15]
-
Wash the wells again to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.[15]
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Procedure for Biofilm Eradication:
-
Grow biofilms in a 96-well plate by incubating a bacterial suspension in TSB with 1% glucose for 24-48 hours at 37°C.
-
After biofilm formation, remove the planktonic cells by washing with sterile saline.
-
Add fresh broth containing serial dilutions of this compound to the wells with established biofilms.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described in the inhibition assay.
Data Presentation
Biofilm Inhibition:
| Concentration of Agent 76 (µg/mL) | Absorbance (OD₅₇₀) | % Inhibition |
| Control | 0 | |
| X₁ | ||
| X₂ | ||
| X₃ |
Biofilm Eradication:
| Concentration of Agent 76 (µg/mL) | Absorbance (OD₅₇₀) | % Eradication |
| Control | 0 | |
| Y₁ | ||
| Y₂ | ||
| Y₃ |
Visualizations
Experimental Workflows
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the time-kill kinetics assay.
Caption: Workflow for the anti-biofilm assay.
General Mechanism of Action
Caption: Common molecular targets for antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 11. emerypharma.com [emerypharma.com]
- 12. ableweb.org [ableweb.org]
- 13. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antibacterial Agent 76" in Microbial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypothetical "Antibacterial Agent 76" and its utility in microbial resistance studies. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and understanding its mechanism of action.
Introduction to this compound
This compound is a novel, synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV. Its dual-targeting mechanism is designed to reduce the frequency of spontaneous resistance development. It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics. These notes provide essential data and methodologies for researchers investigating its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Quality Control Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Enterococcus faecalis | 29212 | 1 |
| Escherichia coli | 25922 | 0.25 |
| Pseudomonas aeruginosa | 27853 | 2 |
Table 2: Comparative MICs of this compound and Other Antibiotics Against Drug-Resistant Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus (MRSA) | Methicillin-Resistant | 0.5 | >32 | 1 |
| E. coli (ESBL) | Extended-Spectrum β-Lactamase | 0.25 | >32 | N/A |
| P. aeruginosa (MDR) | Multi-Drug Resistant | 2 | >32 | N/A |
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
This compound functions by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting strategy is crucial for its potent bactericidal activity and low frequency of resistance. The proposed signaling pathway for its action is depicted below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards in antimicrobial susceptibility testing.[1][2]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.[3][4][5][6]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes
-
Tryptic Soy Agar (TSA) plates
-
Incubator and shaker
Procedure:
-
Prepare culture tubes with CAMHB containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the agent.
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Protocol 3: Spontaneous Resistance Frequency Determination
This protocol is designed to determine the frequency at which resistant mutants arise in the presence of this compound.[7]
Caption: Workflow for determining spontaneous resistance frequency.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Bacterial strain of interest
-
Incubator and shaker
Procedure:
-
Grow a large volume of bacterial culture in TSB to a high density (approximately 10^10 CFU/mL).
-
Prepare TSA plates containing this compound at 4x the MIC.
-
Plate a large volume (e.g., 1 mL) of the high-density culture onto the antibiotic-containing plates.
-
Simultaneously, perform serial dilutions of the culture and plate on non-selective TSA to determine the total number of viable cells (CFU/mL).
-
Incubate all plates at 37°C for 48 hours.
-
Count the number of colonies that grow on the antibiotic-containing plates. These are the spontaneous resistant mutants.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. idexx.dk [idexx.dk]
- 5. bmglabtech.com [bmglabtech.com]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Use of Antibacterial Agent 76 in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 76, also identified as compound 9 in recent literature, is a novel 2,4-disubstituted quinazoline analog.[1] This class of compounds has demonstrated significant antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains. Preliminary evidence suggests that these compounds also possess potent anti-biofilm properties, making them promising candidates for the development of new therapeutics targeting chronic and device-related infections.[2]
These application notes provide detailed protocols for assessing the efficacy of this compound against bacterial biofilms, including methods for determining biofilm inhibition and eradication.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the antimicrobial and antibiofilm activity of this compound against common biofilm-forming bacteria. Data is presented as Minimum Inhibitory Concentration (MIC) for planktonic bacteria, Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).
| Compound | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 2 | 8 | 32 |
| This compound | Pseudomonas aeruginosa (ATCC 27853) | 8 | 32 | >128 |
| This compound | Staphylococcus epidermidis (ATCC 35984) | 1 | 4 | 16 |
Note: The data presented is a representative summary for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol is designed to assess the ability of this compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well flat-bottomed sterile microtiter plates
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Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
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0.1% (w/v) Crystal Violet solution
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30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Suspension Preparation: Inoculate the test bacterium in the appropriate growth medium and incubate overnight at 37°C. Dilute the overnight culture to an OD₆₀₀ of 0.05 (~10⁷ CFU/mL).
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of growth medium containing serial dilutions of this compound to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottomed plate and measure the absorbance at 595 nm using a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-4), but without the addition of the antibacterial agent.
-
Washing: After incubation, remove the planktonic cells and wash the wells twice with sterile PBS.
-
Compound Treatment: Add 200 µL of fresh growth medium containing serial dilutions of this compound to the wells with pre-formed biofilms. Include a growth control (biofilm with no compound).
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification of Viable Cells: After treatment, wash the wells with PBS. The viability of the remaining biofilm can be assessed using methods such as the 2,3,5-triphenyltetrazolium chloride (TTC) reduction assay or by scraping the biofilm, serial diluting, and plating for Colony Forming Unit (CFU) counting. The MBEC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the untreated control.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Caption: Proposed mechanism: Inhibition of Quorum Sensing signaling.
References
Troubleshooting & Optimization
Optimizing "Antibacterial agent 76" dosage for experiments
Welcome to the technical support center for Antibacterial Agent 76. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for in vitro experiments?
A1: The optimal concentration of this compound depends on the bacterial species being tested and the specifics of your experimental setup. We recommend performing a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.[1][2] As a starting point, a concentration range of 0.1 µg/mL to 100 µg/mL is suggested for initial screening. For susceptible strains, the MIC is typically observed in the lower end of this range.
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can arise from several factors.[3][4] Ensure that your bacterial inoculum is standardized for each experiment, as variations in the starting bacterial density can significantly impact the apparent efficacy of the antibiotic.[5] Also, verify the freshness and proper storage of your this compound stock solutions, as degradation can lead to reduced potency.[3] Finally, check for potential contamination of your culture media or reagents.[3]
Q3: My bacteria seem to be developing resistance to this compound. What can I do?
A3: The development of antibiotic resistance is a known phenomenon.[6][7][8] To mitigate this, it is crucial to use the appropriate concentration of the agent; sub-lethal concentrations can select for resistant populations.[7] Consider using the agent in combination with other antibiotics, as this can sometimes prevent the emergence of resistance.[9] If resistance is already observed, it may be necessary to perform susceptibility testing to determine if a higher concentration is effective or if an alternative agent is required.
Q4: What is the mechanism of action of this compound?
A4: this compound is a bactericidal agent that primarily functions by inhibiting bacterial cell wall synthesis.[9] It specifically targets the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
Troubleshooting Guides
Problem 1: No antibacterial effect is observed at any concentration.
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Possible Cause 1: Inactive Agent: The stock solution of this compound may have degraded.
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Solution: Prepare a fresh stock solution from a new vial of the agent. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) are maintained.[3]
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-
Possible Cause 2: Resistant Bacterial Strain: The bacterial strain you are using may be intrinsically resistant to this compound.
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Solution: Test the agent against a known susceptible control strain to verify its activity. If the agent is active against the control, your experimental strain is likely resistant.
-
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Possible Cause 3: Incorrect Experimental Conditions: The culture medium or other experimental conditions may be interfering with the agent's activity.
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Solution: Review your experimental protocol and ensure that the pH and composition of the medium are appropriate. Some components in the media can inactivate certain antibiotics.
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Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values.
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Possible Cause 1: Inconsistent Inoculum Size: Variation in the number of bacteria at the start of the experiment can lead to different MIC values.[5]
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Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before adding it to the assay.
-
-
Possible Cause 2: Pipetting Errors: Inaccurate serial dilutions can lead to incorrect final concentrations of the agent.
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Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.
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Data Presentation
Table 1: Recommended Starting Concentrations for MIC Determination
| Bacterial Type | Suggested Concentration Range (µg/mL) |
| Gram-positive cocci | 0.1 - 25 |
| Gram-positive rods | 0.5 - 50 |
| Gram-negative cocci | 1 - 100 |
| Gram-negative rods | 2 - >100 |
Table 2: Example MIC Values for Quality Control Strains
| Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2.0 |
| Escherichia coli | 25922 | 4.0 - 16.0 |
| Pseudomonas aeruginosa | 27853 | 16.0 - 64.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
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Prepare Inoculum: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
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Dilute Inoculum: Dilute the standardized inoculum 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
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Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
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Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing dosage to prevent emergence of resistance - lessons from in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
Troubleshooting "Antibacterial agent 76" inconsistent results
Technical Support Center: Antibacterial Agent 76
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during the experimental use of this novel antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for E. coli ATCC 25922, our quality control strain. What are the potential causes?
A1: Inconsistent MIC values for a quality control (QC) strain like E. coli ATCC 25922 can stem from several factors. It is crucial to systematically investigate each possibility to ensure the accuracy and reproducibility of your results.[1][2]
Potential Causes and Troubleshooting Steps:
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Inoculum Preparation: The density of the bacterial inoculum is a critical parameter.[3] A higher than intended inoculum size can lead to an artificially high MIC, a phenomenon known as the inoculum effect.[4] Conversely, a low inoculum may result in a falsely low MIC.
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Recommendation: Ensure that the inoculum is prepared to the correct turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Use a spectrophotometer to verify the turbidity or perform plate counts to confirm the viable cell number.
-
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Media Composition and pH: The composition of the culture medium can significantly influence the activity of an antimicrobial agent.[5] Variations in cation concentrations (e.g., Ca²⁺, Mg²⁺) or a pH outside the optimal range can affect the stability and activity of this compound.
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Recommendation: Use only the recommended Mueller-Hinton Broth (MHB) from a reputable supplier. Check the pH of each new batch of media to ensure it falls within the acceptable range (typically 7.2-7.4).
-
-
Agent 76 Preparation and Storage: Improper storage or handling of this compound can lead to degradation and loss of potency.
-
Recommendation: Prepare fresh stock solutions of Agent 76 for each experiment. If storing stock solutions, validate the storage conditions (-20°C or -80°C) and duration to ensure stability. Avoid repeated freeze-thaw cycles.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the observed MIC.[3]
-
Recommendation: Ensure your incubator is properly calibrated and maintains a consistent temperature of 35 ± 2°C. Incubate plates for the standardized duration of 16-20 hours.
-
Q2: Our disk diffusion assays are showing inconsistent zone of inhibition diameters for S. aureus ATCC 25923. What should we check?
A2: Variability in zone diameters in disk diffusion assays is a common issue that can often be traced back to procedural inconsistencies.[6]
Troubleshooting Checklist for Disk Diffusion Assays:
-
Agar Depth: The thickness of the agar in the petri dish is a critical factor influencing the diffusion of the antimicrobial agent.[6]
-
Recommendation: Ensure a uniform agar depth of 4 mm. Use a standardized volume of molten agar for each plate size.
-
-
Disk Potency and Storage: The amount of this compound impregnated into the disks and their storage conditions are vital for consistent results.[2]
-
Recommendation: Store disks in a desiccated, dark environment at the recommended temperature (-20°C or 4°C). Allow disks to equilibrate to room temperature before opening the container to prevent condensation, which can affect potency.
-
-
Inoculum Lawn: The uniformity and density of the bacterial lawn are essential for reproducible zone sizes.
-
Recommendation: Use the standardized streaking method to create a uniform, confluent lawn of bacteria. Ensure the inoculum has the correct turbidity (0.5 McFarland standard).
-
-
Disk Placement: Proper placement of the disks on the agar surface is necessary for uniform diffusion.
-
Recommendation: Place disks firmly on the agar surface, ensuring complete contact. Space disks adequately to prevent overlapping zones of inhibition.[3]
-
Troubleshooting Scenarios and Data Interpretation
The following table summarizes common issues, their potential causes, and the expected aberrant data patterns.
| Issue | Potential Cause(s) | Observed Data Anomaly | Recommended Action |
| Consistently High MICs for QC Strains | Degraded this compound, incorrect media formulation, or excessively high inoculum density.[4] | MIC values are consistently at the upper limit or exceed the acceptable QC range. | Prepare fresh stock solutions of Agent 76, verify media pH and composition, and standardize inoculum preparation using a McFarland standard and spectrophotometer. |
| Consistently Low MICs for QC Strains | Overly potent this compound stock, incorrect media formulation, or insufficient inoculum density. | MIC values are consistently at the lower limit or below the acceptable QC range. | Prepare a new, accurately weighed stock solution of Agent 76, verify media quality, and ensure proper inoculum density. |
| Variable Zone Diameters in Disk Diffusion | Inconsistent agar depth, improper disk storage or application, or non-uniform inoculum lawn.[3][6] | Zone diameters for the same QC strain vary significantly between plates and experiments. | Standardize agar pouring to ensure a consistent 4mm depth, check disk storage conditions and application technique, and refine the method for creating a uniform bacterial lawn. |
| No Zone of Inhibition for Susceptible Strains | Complete loss of Agent 76 activity, use of resistant bacterial strain, or incorrect disk potency. | Absence of a zone of inhibition around the disk for a strain known to be susceptible. | Test a new batch of Agent 76 and/or disks. Verify the identity and susceptibility profile of the bacterial strain. |
Experimental Protocols
Broth Microdilution MIC Assay
-
Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in MHB without Agent 76) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Assay
-
Plate Preparation: Prepare Mueller-Hinton agar plates with a uniform depth of 4 mm.
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Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn.
-
Disk Application: Aseptically apply the this compound disks to the surface of the agar. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition to the nearest millimeter.
Visual Guides
Troubleshooting Workflow for Inconsistent MIC Results
A workflow diagram for troubleshooting inconsistent MIC results.
Hypothetical Signaling Pathway Affected by this compound
A diagram of the hypothetical mechanism of action for Agent 76.
Experimental Workflow for MIC Determination
The experimental workflow for determining the MIC of Agent 76.
References
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcsmc.org [gcsmc.org]
- 3. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio.libretexts.org [bio.libretexts.org]
"Antibacterial agent 76" cytotoxicity assessment and reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antibacterial compound, "Agent 76." The information is designed to assist in the assessment and reduction of its potential cytotoxic effects during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for assessing the cytotoxicity of Agent 76?
A1: A tiered approach is recommended. Start with basic cell viability assays to determine the concentration-dependent effect of Agent 76 on different cell lines. Based on these initial findings, more specific mechanistic assays can be employed.
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Tier 1: General Viability Assays: Use colorimetric assays like MTT or XTT, or a fluorescence-based assay like resazurin (alamarBlue®), to measure metabolic activity as an indicator of cell viability. A lactate dehydrogenase (LDH) assay can also be used to quantify membrane integrity.[1][2]
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Tier 2: Mechanistic Assays: If significant cytotoxicity is observed, proceed to assays that elucidate the mechanism of cell death, such as apoptosis vs. necrosis assays (e.g., Annexin V/Propidium Iodide staining), caspase activation assays, and mitochondrial membrane potential (MMP) assays.[3][4][5][6]
-
Tier 3: Specific Toxicity Pathways: Further investigate specific pathways implicated in the observed cytotoxicity, such as reactive oxygen species (ROS) production.[7][8][9]
Q2: How do I select the appropriate cell lines for cytotoxicity testing of Agent 76?
A2: Cell line selection should be based on the intended therapeutic application of Agent 76.
-
Relevance to Target Indication: If Agent 76 is being developed for a specific infection site, use cell lines derived from that tissue (e.g., lung epithelial cells for a pneumonia indication).
-
Standard Cell Lines: It is also advisable to test on commonly used cell lines for general toxicity screening, such as HepG2 (liver) and HEK293 (kidney), as the liver and kidneys are common sites of drug-induced toxicity.[10][11]
-
Primary Cells vs. Immortalized Cell Lines: While immortalized cell lines are convenient, primary cells can provide more physiologically relevant data, though they are often more difficult to maintain.[10]
Q3: My MTT assay results show a significant decrease in cell viability. What are the next steps?
A3: A decrease in MTT signal indicates reduced metabolic activity, which could be due to cytotoxicity or cytostatic effects. To differentiate, it is recommended to:
-
Perform a cell counting assay: Use a trypan blue exclusion assay or an automated cell counter to determine if the reduction in metabolic activity is due to cell death or an inhibition of cell proliferation.
-
Investigate the mechanism of cell death: Use an apoptosis/necrosis assay to determine the mode of cell death.[5][12][13] Early-stage apoptosis is characterized by phosphatidylserine externalization (Annexin V staining), while necrosis involves loss of membrane integrity (Propidium Iodide or 7-AAD staining).[5][6][12]
Q4: What are some common strategies to reduce the cytotoxicity of Agent 76 while maintaining its antibacterial efficacy?
A4: Several strategies can be employed to improve the therapeutic index of Agent 76:
-
Drug Delivery Systems: Encapsulating Agent 76 in liposomes or nanoparticles can control its release and target it to bacterial cells, reducing exposure to host cells.[14][15][16][17][18] This can decrease systemic toxicity.[14][15]
-
Chemical Modification: Minor structural modifications to Agent 76 could reduce its interaction with mammalian cell targets without affecting its antibacterial activity.[19][20][21][22][23] This could involve altering functional groups to decrease metabolic activation into toxic byproducts.[23]
-
Co-administration with Cytoprotective Agents: In some cases, co-administration with agents that protect host cells from damage may be considered, although this is more common in clinical applications.[24][25]
Troubleshooting Guides
In Vitro Cytotoxicity Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition and avoid using the outer wells of the plate. |
| Low absorbance/fluorescence signal in all wells (including controls) | Low cell density, incorrect wavelength settings on the plate reader, or expired/improperly stored reagents. | Optimize cell seeding density.[26] Verify plate reader settings and ensure reagents are within their expiration date and stored correctly. |
| High background signal in negative controls | Contamination of cell culture or reagents, or certain components in the culture medium interfering with the assay.[26] | Check cultures for contamination. Test for interference from the medium by running a "medium-only" control. Using a medium without phenol red can sometimes reduce background fluorescence.[27] |
| Agent 76 precipitates in the culture medium | Poor solubility of Agent 76 at the tested concentrations. | Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <0.5%). Perform a vehicle control to account for any solvent effects. Consider formulation strategies like nanoemulsions.[1] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This assay detects the activation of effector caspases 3 and 7, a key event in the apoptotic cascade.[28]
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Cell Preparation: Seed cells in a 96-well plate and treat with various concentrations of Agent 76 for the desired time. Include untreated and positive controls (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution (e.g., Ac-DEVD-AMC) in the appropriate assay buffer.[29]
-
Assay Procedure:
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~380 nm and emission at ~440 nm.[29] The fluorescence intensity is proportional to the caspase-3/7 activity.
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial dysfunction, an early indicator of apoptosis.[3][4][31] It uses a cationic dye like JC-1 or a water-soluble mitochondrial membrane potential indicator (m-MPI).[10]
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Cell Preparation: Seed cells in a 96-well plate and treat with Agent 76.
-
Staining:
-
Remove the culture medium and wash the cells with buffer.
-
Add the MMP dye solution (e.g., JC-1) to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Measurement:
-
For JC-1, measure fluorescence at two wavelengths: ~590 nm (red, aggregates in healthy mitochondria) and ~530 nm (green, monomers in cytoplasm of apoptotic cells).[10]
-
The ratio of red to green fluorescence is used to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.[8]
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Cell Preparation: Seed cells and treat with Agent 76.
-
Staining:
-
Load the cells with H2DCFDA by incubating them in a solution containing the dye.
-
Wash the cells to remove excess dye.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[7][9][32]
Data Presentation
Table 1: Cytotoxicity Profile of Agent 76 in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 24h Exposure | Primary Mode of Cell Death |
| HepG2 | Human Hepatoma | 45.2 ± 3.1 | Apoptosis |
| HEK293 | Human Embryonic Kidney | 68.5 ± 5.5 | Apoptosis/Necrosis |
| A549 | Human Lung Carcinoma | 82.1 ± 6.8 | Apoptosis |
| HDF | Human Dermal Fibroblasts | > 100 | - |
IC50 values are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Liposomal Formulation on Agent 76 Cytotoxicity
| Formulation | Cell Line | IC50 (µM) after 24h Exposure | Fold Improvement in Selectivity Index* |
| Free Agent 76 | HepG2 | 45.2 ± 3.1 | 1.0 |
| Liposomal Agent 76 | HepG2 | 185.6 ± 12.4 | 4.1 |
*Selectivity Index = IC50 (mammalian cells) / MIC (bacteria). Assuming a constant MIC for S. aureus.
Visualizations
References
- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. agilent.com [agilent.com]
- 10. Mitochondrial Toxicity Assays [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. akadeum.com [akadeum.com]
- 14. Advances in liposomal nanotechnology: from concept to clinics - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00176A [pubs.rsc.org]
- 15. jicrcr.com [jicrcr.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 24. Gastritis - Wikipedia [en.wikipedia.org]
- 25. Use of cytoprotective agents in the treatment of gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 31. academic.oup.com [academic.oup.com]
- 32. stratech.co.uk [stratech.co.uk]
Overcoming resistance to "Antibacterial agent 76" in bacteria
Disclaimer: "Antibacterial Agent 76" is a hypothetical agent created for this guide. The information and protocols provided are based on established principles of antimicrobial research and are intended to serve as a general framework for researchers working with novel antibacterial compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit bacterial protein synthesis. It is hypothesized to bind to the 50S ribosomal subunit, preventing the translocation step of polypeptide chain elongation. This action is expected to be bacteriostatic at lower concentrations and bactericidal at higher concentrations.[1][2][3]
Q2: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against our bacterial strains. What could be the reason?
A2: Higher than expected MICs can be attributed to several factors, including intrinsic or acquired resistance mechanisms in the bacteria.[4][5] Common causes include:
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Reduced cell permeability: The bacterial outer membrane may limit the uptake of the agent.[5]
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Active efflux pumps: Bacteria may actively transport the agent out of the cell.[5][6]
-
Target modification: Mutations in the ribosomal binding site can reduce the agent's efficacy.[6]
-
Enzymatic inactivation: The bacteria may produce enzymes that degrade or modify this compound.[5][6]
-
Experimental error: Inaccurate drug concentration, improper incubation conditions, or high inoculum density can lead to elevated MICs.
Q3: How can we determine if our resistant bacterial strain has developed efflux pump-mediated resistance to this compound?
A3: You can perform a MIC reduction assay using a known efflux pump inhibitor (EPI). If the MIC of this compound decreases significantly in the presence of the EPI, it suggests the involvement of efflux pumps in the resistance mechanism.
Q4: Can combination therapy enhance the efficacy of this compound against resistant strains?
A4: Yes, combination therapy is a promising strategy.[1] Combining this compound with an agent that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance development. For example, pairing it with a β-lactam antibiotic that inhibits cell wall synthesis could be effective.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Standardize the bacterial inoculum density for all experiments using a spectrophotometer (e.g., OD600 of 0.08-0.1 for a final concentration of 5 x 10^5 CFU/mL). |
| Drug Stock Instability | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -80°C and perform a stability test to determine the shelf-life under these conditions. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels (if required) in your incubator. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Emergence of Resistance During Serial Passage Experiments
| Potential Cause | Troubleshooting Step |
| Selection of Resistant Mutants | Characterize the resistant isolates by sequencing the putative target (e.g., 23S rRNA gene for the 50S ribosomal subunit). Perform whole-genome sequencing to identify other potential resistance mutations. |
| Induction of Efflux Pumps | Perform a MIC reduction assay with an efflux pump inhibitor (see Experimental Protocols section). |
| Biofilm Formation | Test the activity of this compound against biofilm-forming strains using a crystal violet biofilm assay. Consider combination therapy with a biofilm-disrupting agent. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the drug dilution.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
Stock solutions of this compound and a second antimicrobial agent
-
CAMHB
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
Procedure:
-
Prepare serial dilutions of this compound horizontally and the second agent vertically in a 96-well plate.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive/Indifference
-
FIC > 4.0: Antagonism
-
Visualizations
Caption: Troubleshooting workflow for high MIC of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antibiotic - Wikipedia [en.wikipedia.org]
- 2. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 3. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development [explorationpub.com]
Technical Support Center: Enhancing the Activity of Antibacterial Agent 76
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying "Antibacterial Agent 76" to enhance its activity. For the purposes of this guide, "this compound" is a novel synthetic compound that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase (a type II topoisomerase).[1][2] It functions by binding to the enzyme-DNA complex, which stabilizes DNA cleavage and prevents the re-ligation of the DNA strands. This leads to a halt in DNA replication and ultimately results in bacterial cell death.
Q2: My modified analogue of Agent 76 shows reduced activity. What are the common reasons for this?
A2: A reduction in activity after modification can stem from several factors:
-
Steric Hindrance: The modification may be too bulky, preventing the compound from fitting into the DNA gyrase binding pocket.
-
Altered Electronic Properties: Changes to the molecule's electron distribution can weaken key interactions (e.g., hydrogen bonds, pi-stacking) with the enzyme.
-
Reduced Solubility: The modification may have decreased the compound's solubility in the assay medium, leading to a lower effective concentration.[3][4][5]
-
Poor Cell Penetration: For whole-cell assays, the modification might hinder the compound's ability to cross the bacterial cell wall and membrane.
Q3: How can I improve the aqueous solubility of my Agent 76 analogues?
A3: Improving solubility is a common challenge in drug development.[5][6] Consider the following strategies:
-
Introduce Polar Functional Groups: Adding groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can increase hydrophilicity.[4]
-
Salt Formation: If your compound has an acidic or basic center, forming a salt can significantly enhance solubility.[3][4]
-
Co-solvents: For in vitro assays, using a small percentage of a water-miscible co-solvent like DMSO can help, but be mindful of its potential effects on bacterial growth and enzyme activity.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Question: I am getting variable MIC values for the same compound across different experimental runs. What could be the cause?
-
Answer: Inconsistent MIC results are often due to procedural variability.[7][8][9][10][11] Ensure the following:
-
Standardized Inoculum: The bacterial inoculum density must be consistent. Prepare the inoculum to a specific optical density (e.g., 0.5 McFarland standard) for each experiment.[12][13][14]
-
Consistent Incubation: Incubation time and temperature must be strictly controlled (e.g., 18-24 hours at 37°C).[13][14]
-
Proper Serial Dilutions: Ensure accurate and consistent serial dilutions of your compound.
-
Media Quality: Use the same batch of Mueller-Hinton broth or agar for all related experiments to avoid variations.[15]
-
Issue 2: High Activity in an Enzyme Assay but Low Activity in a Whole-Cell Assay
-
Question: My Agent 76 analogue is a potent inhibitor of purified DNA gyrase, but it shows poor antibacterial activity against whole bacterial cells. Why is there a discrepancy?
-
Answer: This is a common challenge and usually points to issues with the compound reaching its target within the bacterial cell. Consider these possibilities:
-
Cell Permeability: The bacterial cell envelope, especially in Gram-negative bacteria, can be a significant barrier. Your modification may have made the compound unable to penetrate the outer membrane.
-
Efflux Pumps: The compound might be actively transported out of the cell by bacterial efflux pumps.[16]
-
Compound Stability: The compound could be degrading in the bacterial culture medium or being metabolized by the bacteria.
-
Issue 3: Compound Precipitation in Assay Wells
-
Question: I observe precipitation of my compound in the wells of my microtiter plate during the MIC assay. How does this affect my results and how can I fix it?
-
Answer: Precipitation means the actual concentration of the dissolved compound is lower than intended, which can lead to an overestimation of the MIC value. To address this:
-
Solubility Assessment: Perform a kinetic solubility assay before your MIC experiment to determine the maximum soluble concentration of your compound in the assay medium.
-
Use of Co-solvents: As mentioned in the FAQ, a small amount of a co-solvent like DMSO can be used to prepare the initial stock solution, but ensure the final concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
-
Data Presentation
Summarize your quantitative data in clear, structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 76 Analogues against E. coli ATCC 25922
| Compound | Modification | MIC (µg/mL) | Fold Change vs. Agent 76 |
| Agent 76 | Parent Compound | 0.5 | 1.0 |
| Analogue 1 | Added -CH3 group | 2.0 | 4.0 |
| Analogue 2 | Added -OH group | 0.25 | 0.5 |
| Analogue 3 | Added -COOH group | 1.0 | 2.0 |
Table 2: Solubility and DNA Gyrase Inhibition Data for Agent 76 Analogues
| Compound | Aqueous Solubility (µM) | DNA Gyrase IC50 (nM) |
| Agent 76 | 50 | 15 |
| Analogue 1 | 25 | 20 |
| Analogue 2 | 150 | 12 |
| Analogue 3 | 200 | 18 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[12][13][14][17][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Test compound stock solution (e.g., in DMSO)
-
Spectrophotometer
Methodology:
-
Prepare Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture in fresh MHB to achieve an optical density at 600 nm (OD600) corresponding to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to a final concentration of ~5 x 10^5 CFU/mL in the assay wells.[13]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[1][2][19]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Test compound dilutions
-
Agarose gel electrophoresis equipment
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). A decrease in the supercoiled DNA band with increasing compound concentration indicates inhibition.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the modification of this compound.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. books.rsc.org [books.rsc.org]
- 5. contractpharma.com [contractpharma.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. quora.com [quora.com]
- 8. blog.silverpc.hu [blog.silverpc.hu]
- 9. audiblearray.com [audiblearray.com]
- 10. Fix microphone problems - Microsoft Support [support.microsoft.com]
- 11. Microphone not working properly, distorted audio and weird glitches - Microsoft Q&A [learn.microsoft.com]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. profoldin.com [profoldin.com]
"Antibacterial agent 76" experimental controls and best practices
This technical support center provides troubleshooting guidance and best practices for researchers, scientists, and drug development professionals working with Antibacterial Agent 76 (AA-76). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (AA-76)?
A1: this compound (AA-76) is a novel synthetic compound designed to act as a bactericidal agent. Its primary mechanism of action is the inhibition of the PhoQ/PhoP two-component signaling system in Gram-negative bacteria. This system is crucial for sensing environmental cues and regulating virulence gene expression.[1][2] By blocking the autophosphorylation of the sensor kinase PhoQ, AA-76 prevents the activation of the response regulator PhoP, leading to a downstream disruption of bacterial membrane integrity and ultimately, cell death.
Q2: Which bacterial strains are recommended as quality control (QC) organisms for AA-76 susceptibility testing?
A2: For routine quality control, it is recommended to use standard reference strains with known susceptibility profiles.[3][4][5] The following ATCC (American Type Culture Collection) strains are suggested:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Staphylococcus aureus ATCC 25923 (as a Gram-positive control to confirm spectrum of activity)
Expected Minimum Inhibitory Concentration (MIC) ranges for these QC strains can be found in the Quantitative Data Summary section. Regularly testing these strains helps ensure the accuracy and reproducibility of your experimental results.[3][6]
Q3: What is the recommended solvent and storage condition for AA-76?
A3: AA-76 is soluble in dimethyl sulfoxide (DMSO) and should be prepared as a concentrated stock solution (e.g., 10 mg/mL). For long-term storage, the stock solution should be aliquoted and stored at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[7] Working solutions should be freshly prepared by diluting the stock in the appropriate culture medium for each experiment.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum is critical for accurate MIC determination.[8] An inoculum that is too dense can lead to falsely high MIC values, while an overly diluted inoculum can result in falsely low values.
-
Possible Cause 2: Agent degradation. Improper storage or handling of AA-76 can lead to reduced potency.
-
Solution: Ensure that stock solutions are stored at -20°C or below and are protected from light.[7] Avoid repeated freeze-thaw cycles by storing the compound in small aliquots. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 3: Media composition. The type of growth medium can influence the activity of the antibacterial agent.
Problem 2: No zone of inhibition is observed in a disk diffusion assay.
-
Possible Cause 1: Bacterial resistance. The test organism may be resistant to AA-76.
-
Solution: Confirm the identity and purity of your bacterial strain. Test the agent against a known susceptible QC strain (e.g., E. coli ATCC 25922) in parallel to verify the activity of the compound and the integrity of the assay.[4]
-
-
Possible Cause 2: Improper disk preparation or storage. The antibiotic disks may not contain the correct concentration of the agent or may have lost potency.
-
Solution: If preparing disks in-house, ensure accurate and uniform application of AA-76 solution. Store prepared disks in a desiccated environment at the recommended temperature.[4] Always include commercially prepared disks with known antibiotics as controls.
-
-
Possible Cause 3: Inoculum is too dense. A very heavy bacterial lawn can obscure the zone of inhibition.
-
Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard before plating.[8]
-
Problem 3: Contamination in the microtiter plates during MIC assay.
-
Possible Cause: Non-sterile technique or contaminated reagents.
-
Solution: Adhere to strict aseptic techniques throughout the experimental setup.[7] Use sterile pipette tips, microtiter plates, and media. Always include a negative control well (broth only, no bacteria) to check for media contamination.[10] If contamination persists, test each reagent individually for sterility.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound (AA-76) based on internal validation studies.
| Parameter | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | K. pneumoniae (Clinical Isolate) | S. aureus ATCC 25923 |
| MIC Range (µg/mL) | 2 - 8 | 8 - 32 | 4 - 16 | > 128 |
| MBC (µg/mL) | 4 - 16 | 16 - 64 | 8 - 32 | Not Applicable |
| Recommended Disk Diffusion Concentration | 30 µg | 30 µg | 30 µg | Not Recommended |
| Expected Zone of Inhibition (mm) | 18 - 25 | 14 - 20 | 16 - 22 | No Zone |
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][11]
Materials:
-
This compound (AA-76) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Pick several well-isolated colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Preparation of AA-76 Dilutions: a. Perform a serial two-fold dilution of the AA-76 stock solution in MHB across the wells of a 96-well plate. Typically, this involves adding 100 µL of MHB to wells 2 through 11. b. Add 200 µL of the starting AA-76 working concentration to well 1. c. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control. Well 12 (containing only MHB) will be the sterility control.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of AA-76 at which there is no visible growth.[9][10]
Protocol 2: Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.[12][13]
Materials:
-
This compound (AA-76)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial inoculum with a starting density of approximately 5 x 10⁵ CFU/mL in multiple flasks containing MHB.
-
Assay Setup: a. Add AA-76 to the test flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control flask with no AA-76.
-
Sampling and Plating: a. Incubate all flasks at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. c. Perform serial dilutions of the aliquots in sterile saline. d. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: a. Count the number of colonies (CFU/mL) on the plates from each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration of AA-76. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualizations
Signaling Pathway Inhibition by AA-76
Caption: Inhibition of the PhoQ/PhoP signaling pathway by AA-76.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Troubleshooting Logic for Unexpected MIC Results
Caption: Decision tree for troubleshooting unexpected MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcsmc.org [gcsmc.org]
- 5. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. apec.org [apec.org]
- 11. mdpi.com [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ceftobiprole ("Antibacterial Agent 76") and Other Leading Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of Ceftobiprole, a fifth-generation cephalosporin, against other prominent antibacterial agents. The data presented is intended to inform research and development decisions by offering a clear, evidence-based overview of its efficacy profile, particularly against challenging resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Executive Summary
Ceftobiprole demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[3][4] Notably, it exhibits high affinity for PBP2a of MRSA and PBP2x of penicillin-resistant Streptococcus pneumoniae, conferring its potent activity against these resistant strains.[1][2][4] This guide will compare the antibacterial efficacy of Ceftobiprole with that of Vancomycin, Linezolid, and Daptomycin, agents commonly employed in the treatment of serious Gram-positive infections.
Mechanism of Action: A Visualized Pathway
Ceftobiprole, the active form of the prodrug Ceftobiprole medocaril, is a bactericidal agent that disrupts the integrity of the bacterial cell wall.[3][4] Unlike many other β-lactams, it can effectively bind to the mutated PBP2a in MRSA, leading to cell lysis and death.[1][4]
Caption: Mechanism of action of Ceftobiprole.
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of Ceftobiprole and comparator agents against key pathogens.
Table 1: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibacterial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Ceftobiprole | 0.5 - 1 | 1 - 2 | [5][6][7] |
| Vancomycin | 1 | 1 | [8] |
| Linezolid | - | - | [9] |
| Daptomycin | - | - | [9] |
Data for Linezolid and Daptomycin MIC₅₀/₉₀ were not specified in the provided search results but are generally low for susceptible isolates.
Table 2: Activity against other significant pathogens
| Pathogen | Antibacterial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | Ceftobiprole | - | 0.25 | [4] |
| Enterococcus faecalis | Ceftobiprole | 0.25 | 2 | [5] |
| Pseudomonas aeruginosa | Ceftobiprole | 2 | 16 | [5] |
Head-to-Head and Clinical Comparisons
Beyond in vitro data, clinical and in vivo model comparisons provide crucial context for the therapeutic potential of Ceftobiprole.
-
vs. Vancomycin : In an in vitro model, Ceftobiprole demonstrated bactericidal activity against MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), whereas vancomycin was bacteriostatic against MSSA, MRSA, and VISA, and showed no activity against VRSA.[8][10] A clinical trial on complicated skin and soft-tissue infections found similar cure rates for Ceftobiprole and Vancomycin in patients with MRSA infections (92% and 90%, respectively).[11]
-
vs. Daptomycin : A phase 3 randomized trial concluded that Ceftobiprole was non-inferior to daptomycin for treating complicated S. aureus bacteremia, with treatment success rates of 69.8% for Ceftobiprole and 68.7% for daptomycin.[12][13]
-
vs. Linezolid, Vancomycin, and Daptomycin : In a rabbit model of MRSA endocarditis, Ceftobiprole was superior to vancomycin, daptomycin, and linezolid in reducing bacterial load in vegetations.[14][15][16]
Experimental Protocols
The following section details the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) as referenced in the comparative data tables.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19]
Caption: Workflow for MIC determination.
-
Preparation of Antimicrobial Agent Stock Solutions : Accurately weigh and dissolve the antibacterial agents in a suitable solvent to create a high-concentration stock solution.[20]
-
Inoculum Preparation : Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate. Transfer to a tube with sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Broth Microdilution :
-
Dispense Mueller-Hinton broth (or other appropriate broth for fastidious organisms) into the wells of a microtiter plate.[17][19]
-
Perform serial two-fold dilutions of the antimicrobial stock solutions across the wells to achieve a range of final concentrations.
-
Dilute the standardized bacterial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation : Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.[20]
-
Result Interpretation : Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]
-
Quality Control : Concurrently test reference strains with known MIC values to ensure the accuracy and reproducibility of the results.[20]
Conclusion
Ceftobiprole exhibits potent in vitro activity against a wide range of clinically important pathogens, including strains resistant to other classes of antibiotics like MRSA.[4][21] Its efficacy is comparable, and in some preclinical models, superior to standard-of-care agents such as vancomycin, linezolid, and daptomycin for the treatment of serious Gram-positive infections.[14][15] The data presented in this guide underscore the potential of Ceftobiprole as a valuable therapeutic option, warranting its consideration in further research and clinical development programs.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bsac.org.uk [bsac.org.uk]
- 7. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa | Saudi Medical Journal [smj.org.sa]
- 8. academic.oup.com [academic.oup.com]
- 9. Activities of Ceftobiprole, Linezolid, Vancomycin, and Daptomycin against Community-Associated and Hospital-Associated Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic activity of ceftobiprole compared with vancomycin versus methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. jwatch.org [jwatch.org]
- 14. Ceftobiprole Is Superior to Vancomycin, Daptomycin, and Linezolid for Treatment of Experimental Endocarditis in Rabbits Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceftobiprole is superior to vancomycin, daptomycin, and linezolid for treatment of experimental endocarditis in rabbits caused by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. liofilchem.com [liofilchem.com]
Validating the Antibacterial Efficacy of "Antibacterial Agent 76": A Comparative Analysis
For Immediate Release
This guide presents a comprehensive evaluation of the antibacterial properties of the novel compound, "Antibacterial Agent 76." Its performance is objectively compared against established antibiotics, providing crucial experimental data for researchers, scientists, and professionals in drug development.
Comparative Antibacterial Activity
The in vitro antibacterial activity of "this compound" was evaluated against a panel of common Gram-positive and Gram-negative bacteria and compared with two widely used antibiotics, Penicillin and Ciprofloxacin. The minimum inhibitory concentration (MIC) and zone of inhibition were determined to quantify and compare their efficacy.
Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[1][2]
| Bacterial Strain | This compound | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 8 µg/mL | 0.12 µg/mL | 1 µg/mL |
| Enterococcus faecalis (ATCC 29212) | 16 µg/mL | >128 µg/mL | 2 µg/mL |
| Escherichia coli (ATCC 25922) | 4 µg/mL | >128 µg/mL | 0.06 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | 32 µg/mL | >128 µg/mL | 0.5 µg/mL |
Caption: Minimum Inhibitory Concentration (MIC) in µg/mL.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.[3][4]
| Bacterial Strain | This compound (30 µg disk) | Penicillin (10 U disk) | Ciprofloxacin (5 µg disk) |
| Staphylococcus aureus (ATCC 29213) | 18 mm | 28 mm | 25 mm |
| Enterococcus faecalis (ATCC 29212) | 12 mm | 8 mm | 22 mm |
| Escherichia coli (ATCC 25922) | 22 mm | 0 mm | 30 mm |
| Pseudomonas aeruginosa (ATCC 27853) | 10 mm | 0 mm | 28 mm |
Caption: Zone of Inhibition in millimeters (mm).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[1][2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
"this compound," Penicillin, and Ciprofloxacin stock solutions
Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared in MHB directly in the wells of the microtiter plate.
-
Each well is then inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive (broth and bacteria without antibiotic) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of bacteria to specific antibiotics.[3][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Paper disks impregnated with known concentrations of the antimicrobial agents
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an MHA plate.
-
The impregnated paper disks are placed on the surface of the agar using sterile forceps.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete inhibition around each disk is measured in millimeters.
Visualizing Mechanisms and Workflows
To further elucidate the proposed mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Proposed mechanism of action for "this compound".
Caption: Workflow for antibacterial susceptibility testing.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
Comparative Efficacy Analysis of Antibacterial Agent 76 Against Standard Antibiotics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the in-vitro efficacy of the novel surface-anchoring quaternary ammonium salt (SAQAS)-based biocide, herein referred to as "Antibacterial Agent 76," against established standard antibiotics. The data presented is synthesized from published experimental studies to offer an objective analysis for research and development purposes.
Executive Summary
This compound demonstrates a rapid and potent bactericidal activity through a membrane-disrupting mechanism. This agent exhibits efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. This guide will compare its performance against representative standard antibiotics from different classes: Piperacillin-Tazobactam (a β-lactam), Ciprofloxacin (a fluoroquinolone), and Meropenem (a carbapenem). These standard antibiotics act on different cellular targets, primarily inhibiting cell wall synthesis, DNA replication, or other metabolic processes.[1][2][3][4] The distinct mechanism of action of this compound suggests its potential as a valuable alternative in combating the growing threat of antimicrobial resistance.[5][6]
Comparative Efficacy Data
The following tables summarize the in-vitro efficacy of this compound compared to standard antibiotics against common bacterial pathogens.
Table 1: In-Vitro Efficacy against Staphylococcus aureus
| Antibacterial Agent | Mechanism of Action | Minimum Inhibitory Concentration (MIC) | Kill Rate (Log Reduction) | Time to Achieve 4-Log Reduction |
| This compound (SAQAS) | Cell membrane disruption via ion-exchange mechanism.[7] | Not Applicable (Surface Agent) | 4-log reduction | 10 minutes[7] |
| Piperacillin-Tazobactam | Inhibition of cell wall biosynthesis.[3] | Varies by strain | Strain-dependent | Hours |
| Ciprofloxacin | Inhibition of DNA replication.[3] | Varies by strain | Strain-dependent | Hours |
| Meropenem | Inhibition of cell wall biosynthesis.[1] | Varies by strain | Strain-dependent | Hours |
Table 2: In-Vitro Efficacy against Escherichia coli
| Antibacterial Agent | Mechanism of Action | Minimum Inhibitory Concentration (MIC) | Kill Rate (Log Reduction) | Time to Achieve 4-Log Reduction |
| This compound (SAQAS) | Cell membrane disruption via ion-exchange mechanism.[7] | Not Applicable (Surface Agent) | 4-log reduction | 1 hour[7] |
| Piperacillin-Tazobactam | Inhibition of cell wall biosynthesis.[3] | Varies by strain | Strain-dependent | Hours |
| Ciprofloxacin | Inhibition of DNA replication.[3] | Varies by strain | Strain-dependent | Hours |
| Meropenem | Inhibition of cell wall biosynthesis.[1] | Strain-dependent | Strain-dependent | Hours |
Mechanism of Action and Experimental Workflow Visualizations
To elucidate the operational principles of this compound and the methodologies for its evaluation, the following diagrams are provided.
References
- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 4. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial resistance [who.int]
- 6. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 7. The antibacterial potency and antibacterial mechanism of a commercially available surface‐anchoring quaternary ammonium salt (SAQAS)‐based biocide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of "Antibacterial Agent 76" (Ciprofloxacin) and Alternatives: A Guide for Researchers
For the purposes of this guide, the placeholder "Antibacterial Agent 76" will be represented by ciprofloxacin, a well-characterized and widely used second-generation fluoroquinolone antibiotic. This will allow for a robust structure-activity relationship (SAR) analysis and a data-driven comparison with other antibacterial agents.
This guide provides a comparative analysis of ciprofloxacin and two common alternative antibiotics: amoxicillin (a β-lactam) and azithromycin (a macrolide). The performance of these agents is evaluated based on their antibacterial activity, cytotoxicity, and in vivo efficacy, with supporting experimental data presented for objective comparison.
Structure-Activity Relationship (SAR) of Ciprofloxacin
Ciprofloxacin belongs to the fluoroquinolone class of antibiotics, which are synthetic chemotherapeutic agents. The core structure of fluoroquinolones consists of a bicyclic aromatic ring with a nitrogen atom at position 1, a carbonyl group at position 4, and a carboxylic acid at position 3. The antibacterial activity and spectrum of fluoroquinolones are significantly influenced by substituents at various positions of this core structure.
Key SAR features of the fluoroquinolone scaffold, with ciprofloxacin as an example, include:
-
N-1 Position: The cyclopropyl group at the N-1 position of ciprofloxacin is crucial for its potent antibacterial activity. This substitution enhances the binding affinity to the primary target enzymes, DNA gyrase and topoisomerase IV.
-
C-6 Position: The fluorine atom at the C-6 position is a hallmark of fluoroquinolones and is critical for their broad-spectrum activity. It improves cell penetration and enhances the inhibition of DNA gyrase.
-
C-7 Position: The piperazine ring at the C-7 position contributes to the potent anti-pseudomonal activity of ciprofloxacin and also enhances its oral bioavailability. Modifications to this ring can alter the antibacterial spectrum and pharmacokinetic properties.
-
C-8 Position: Substitution at the C-8 position can influence the antibacterial spectrum. For instance, a methoxy group at this position can enhance activity against atypical bacteria.
Comparative Performance Analysis
The in vitro antibacterial activity of ciprofloxacin, amoxicillin, and azithromycin against key Gram-positive and Gram-negative bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Ciprofloxacin | Fluoroquinolone | 0.5 - 2 | ≤0.008 - 0.1[1] | 0.5 - 4 |
| Amoxicillin | β-lactam | 0.25 - 2 | 4 - >128[2] | Resistant |
| Azithromycin | Macrolide | 0.5 - >128 | 2 - >256 | Resistant |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range from multiple sources.
Cytotoxicity Profile
The cytotoxic potential of these antibiotics against human cell lines is an important consideration for their safety profile. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Antibiotic | Cell Line | Assay Duration | IC50 (µM) |
| Ciprofloxacin | A-172 (Glioblastoma) | 72h | 259.3[1] |
| Ciprofloxacin | A549 (Lung Carcinoma) | - | ~402 |
| Ciprofloxacin | HepG2 (Hepatocellular Carcinoma) | - | ~182 |
| Azithromycin | A549 (Lung Carcinoma) | 48-72h | Weak cytotoxicity, enhanced by other drugs[3] |
| Amoxicillin | HepG2 (Hepatocellular Carcinoma) | 1h | DNA damage observed at 50 µM[4] |
Note: Cytotoxicity can vary significantly between different cell lines and experimental conditions.
In Vivo Efficacy
Animal models of infection provide valuable insights into the therapeutic potential of antibiotics in a living system.
-
Ciprofloxacin vs. Azithromycin: In a murine model of Salmonella typhimurium infection, orally administered azithromycin was as effective as ciprofloxacin in preventing mortality and reducing bacterial load in the spleen. The 50% protective doses were 24.7 mg/kg/day for azithromycin and 30.2 mg/kg/day for ciprofloxacin.[5]
-
Ciprofloxacin vs. Amoxicillin: In a murine model of Streptococcus pneumoniae respiratory infection, amoxicillin was significantly more effective than ciprofloxacin in eliminating the bacteria from the lungs and preventing mortality.[6] This highlights the importance of selecting antibiotics based on the specific pathogen.
Mechanism of Action
The three compared antibiotics have distinct mechanisms of action, which underlies their different spectrums of activity.
References
- 1. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin, amoxicillin, and aminoglycosides stimulate genetic and phenotypic changes in uropathogenic Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin enhances the cytotoxicity of DNA‐damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacies of azithromycin and ciprofloxacin against experimental Salmonella typhimurium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacies of ciprofloxacin, amoxicillin, amoxicillin-clavulanic acid, and cefaclor against experimental Streptococcus pneumoniae respiratory infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 76: Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for a novel investigational antibacterial, "Antibacterial Agent 76," against established antibiotics. The data presented herein is intended to offer an objective evaluation of its potential as a therapeutic agent. All experimental protocols are detailed to ensure reproducibility.
Data Summary
The antibacterial efficacy and cytotoxic profile of "this compound" were evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compared with Ciprofloxacin, Erythromycin, and Penicillin. The quantitative data for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity (IC50) are summarized in the table below.
| Agent | Organism | MIC (µg/mL) | MBC (µg/mL) | IC50 on Vero Cells (µg/mL) | Selectivity Index (IC50/MIC) |
| This compound | S. aureus | 0.5 | 1 | >128 | >256 |
| E. coli | 1 | 2 | >128 | >128 | |
| Ciprofloxacin | S. aureus | 1 | 2 | 200 | 200 |
| E. coli | 0.015 | 0.03 | 200 | 13333 | |
| Erythromycin | S. aureus | 0.5 | >32 | 150 | 300 |
| E. coli | >128 | >128 | 150 | <1.17 | |
| Penicillin | S. aureus (susceptible) | 0.06 | 0.12 | >1000 | >16666 |
| E. coli | >128 | >128 | >1000 | <7.8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
-
Bacterial Strains and Culture Conditions: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
Assay Procedure:
-
A serial two-fold dilution of each antibacterial agent was prepared in a 96-well microtiter plate with MHB.
-
Bacterial suspensions were prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well was inoculated with the bacterial suspension.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.[2]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[3] This assay was performed as a follow-up to the MIC test.
-
Assay Procedure:
-
Following the MIC determination, an aliquot (10 µL) from each well that showed no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.[3][4]
-
The plates were incubated at 37°C for 24 hours.
-
The MBC was identified as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[3][5] An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[3]
-
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antibacterial agents was evaluated on Vero (African green monkey kidney) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Vero cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Vero cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the antibacterial agents for 24 hours.
-
After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50), the concentration of the agent that causes a 50% reduction in cell viability, was calculated.
-
Visualizations
Experimental Workflow for Antibacterial Efficacy
Caption: Workflow for determining MIC, MBC, and cytotoxicity.
Hypothetical Signaling Pathway for this compound
Caption: Proposed mechanism of action for this compound.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of Antibacterial Agent 76 and Its Analogs
A new class of 2,4-disubstituted quinazoline analogs, spearheaded by Antibacterial Agent 76, demonstrates significant potential in combating a range of pathogenic bacteria, including drug-resistant strains. This guide provides a comprehensive comparison of this compound and its key analogs, presenting supporting experimental data on their efficacy and safety profiles. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial therapies.
Introduction
The rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with improved efficacy and safety. A promising class of compounds, the 2,4-disubstituted quinazolines, has recently emerged as a focal point of research. "this compound," identified as N-butyl-2-(butylthio)quinazolin-4-amine (referred to as Compound I in foundational studies), has shown broad-spectrum antibacterial activity.[1] Subsequent structural modifications have led to the synthesis of various analogs with enhanced potency and a favorable cytotoxicity profile. This guide provides a comparative analysis of the parent compound and its notable analogs, with a focus on their antibacterial spectrum and in vitro safety.
Data Presentation
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound and Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (Compound I), its optimized analog (Compound 12), and reference antibiotics against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound | S. aureus Newman | S. pneumoniae DSM-20566 | E. faecalis DSM-20478 |
| This compound (I) | 8 | 4 | 8 |
| Analog Compound 12 | 2 | 2 | 4 |
| Ciprofloxacin | 0.5 | 1 | 1 |
| Vancomycin | 1 | 0.5 | 2 |
Data sourced from Megahed et al., 2022.
Table 2: In Vitro Cytotoxicity Data
The cytotoxic effects of this compound and its analog, Compound 12, were evaluated against the human liver cancer cell line HepG2. The half-maximal inhibitory concentration (IC50) was determined to assess the compounds' safety profile. Higher IC50 values indicate lower cytotoxicity.
| Compound | HepG2 Cell Line IC50 (µM) |
| This compound (I) | >50 |
| Analog Compound 12 | >50 |
Data sourced from Megahed et al., 2022.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: The tested bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Broth Microdilution Assay: A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate containing MHB. A standardized bacterial suspension was added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation and Observation: The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization and Absorbance Measurement: The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathway of Quinazoline-based Antibacterial Agents
The primary mechanism of action for many quinazoline-based antibacterial agents involves the inhibition of bacterial cell wall synthesis through the targeting of Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: Inhibition of Penicillin-Binding Proteins (PBPs) by this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the antibacterial agents.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antibacterial Agent 76
The proper disposal of Antibacterial Agent 76 is a critical component of laboratory safety and environmental responsibility. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is essential to mitigate risks to both personnel and ecosystems.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard classifications as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the Material Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Procedures
The following procedures are designed to provide clear, actionable guidance for the disposal of this compound in various forms, including stock solutions, used media, and contaminated materials. These steps are in alignment with general best practices for handling hazardous chemical waste in a laboratory setting.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Lab Coat: An impervious lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator may be necessary.[1]
Segregation and Collection of Waste
Proper segregation of waste streams is crucial to prevent contamination and ensure correct disposal.
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, approved chemical waste container.[2][3] This container should be clearly labeled as "Hazardous Chemical Waste: this compound".
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound should be treated as hazardous chemical waste and collected in the designated container.[2]
-
Used Culture Media: Culture media containing this compound should be considered chemical waste.[2] Do not autoclave and pour down the drain, as this will not neutralize the chemical hazard and can harm aquatic life.[1] Collect the media in the designated hazardous waste container.
-
-
Solid Waste:
-
Contaminated Labware: Pipette tips, culture plates, flasks, and other disposable items contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container for solids.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads or wipes, must also be disposed of as hazardous chemical waste.[1]
-
Storage of Waste
Pending disposal, all containers of this compound waste must be stored safely and securely.
-
Secure Location: Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Proper Sealing: Ensure that all waste containers are tightly sealed to prevent leaks or spills.
Final Disposal
The final disposal of this compound waste must be conducted through an approved waste disposal plant.
-
Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Do Not Dispose in General Waste or Sewer: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sink.[1] This can lead to environmental contamination and potential harm to aquatic ecosystems.
Experimental Protocols Referenced
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Antibacterial Agent 76
This document provides comprehensive safety protocols and operational procedures for the handling and disposal of Antibacterial Agent 76. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with standard safety regulations. By adhering to these guidelines, you can minimize risks and contribute to a culture of safety and excellence in research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, based on typical characteristics of broad-spectrum antibacterial compounds.
| Property | Value | Citation |
| Physical State | Solid (crystalline powder) | |
| Molecular Weight | 270.71 g/mol | [1] |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C | |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg (rat) | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2][3] |
| Hazardous Decomposition | May emit toxic fumes under fire conditions | [1] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| Equipment | Specification |
| Gloves | Nitrile or latex gloves. Double gloving is recommended for handling stock solutions. |
| Eye Protection | Safety goggles with side-shields or a face shield. |
| Lab Coat | A full-length lab coat, preferably with elastic cuffs. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Experimental Protocols: Handling and Preparation of Solutions
Adherence to the following step-by-step protocol is crucial for the safe handling and preparation of this compound solutions.
1. Preparation of the Work Area:
- Ensure the work area, preferably a chemical fume hood or a biological safety cabinet, is clean and decontaminated.
- Gather all necessary materials: this compound powder, sterile distilled water or appropriate solvent, sterile containers, pipettes, and vortex mixer.
- Verify that an eyewash station and safety shower are accessible.[1]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, safety goggles, and gloves.
- If handling the powder outside of a contained space, a respirator is required.
3. Weighing the Agent:
- Use a calibrated analytical balance.
- To minimize the generation of airborne particles, handle the powder in a chemical fume hood.
- Carefully weigh the desired amount of this compound onto weighing paper or into a weigh boat.
4. Dissolving the Agent:
- Transfer the weighed powder into a sterile container.
- Add the appropriate volume of sterile solvent (e.g., distilled water) to achieve the desired stock solution concentration.
- Securely cap the container and vortex until the powder is completely dissolved.
5. Labeling and Storage:
- Clearly label the container with the name of the agent, concentration, date of preparation, and your initials.
- Store the stock solution at the recommended temperature of 2-8°C.
6. Decontamination of Work Area:
- Wipe down the work surface with a suitable disinfectant.
- Dispose of all contaminated disposable items in the appropriate waste stream.
Operational and Disposal Plans
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic-resistant microorganisms.[5]
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Concentrated stock solutions are considered hazardous chemical waste and must be collected in a clearly labeled, leak-proof container.[5]
-
Used cell culture media containing the antibiotic should be treated as chemical waste.[5] Depending on institutional guidelines, it may require decontamination via autoclaving before disposal.[5] However, autoclaving may not inactivate all antibiotics.[5]
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated puncture-resistant sharps container.[6]
-
Disposal Procedures:
-
All waste must be disposed of following institutional and local regulations for hazardous and biohazardous waste.[6][8]
-
Liquid chemical waste containing this compound should not be poured down the drain.[5] It should be collected and disposed of through the institution's environmental health and safety office.
-
Solid biohazardous waste should be autoclaved or incinerated.[9]
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, a key experiment in antimicrobial research.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.staples.com [sds.staples.com]
- 3. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. tamiu.edu [tamiu.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
